1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic organic compound characterized by the presence of an oxazole ring and a carbonyl functional group attached to an azecan-2-one moiety. The compound features a five-membered oxazole ring that contains nitrogen and oxygen atoms, contributing to its unique chemical properties. The azecan-2-one structure adds complexity, as it introduces a cyclic amide functionality that can participate in various
These reactions make the compound versatile for synthesizing more complex molecules.
Synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one can be accomplished through various methods:
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has potential applications in various fields:
Interaction studies involving 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one could focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions. Additionally, molecular docking studies could provide insights into the binding modes and affinities of this compound with various targets.
Several compounds share structural similarities with 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Methyl-1,2-Oxazole | Contains an oxazole ring | Simpler structure without the azecan moiety |
4-Carboxylic Acid Derivative of Oxazole | Contains a carboxylic acid group | More polar and potentially more soluble in water |
Azetidine Derivative | Features a five-membered nitrogen-containing ring | Lacks the oxazole functionality |
The uniqueness of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one lies in its combination of both the oxazole ring and the azecan structure, which may confer distinct chemical reactivity and biological properties compared to its analogs.
The systematic IUPAC name 1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one delineates its structural components with precision. The parent structure, azecan-2-one, refers to a ten-membered lactam ring (C₉H₁₇NO) featuring a ketone group at position 2. The substituent at position 1 of this lactam is 5-methyl-1,2-oxazole-4-carbonyl, comprising:
Table 1: Structural Breakdown of the IUPAC Name
Component | Description |
---|---|
Azecan-2-one | 10-membered cyclic amide (lactam) with ketone at position 2 |
1,2-Oxazole | Five-membered aromatic ring with oxygen at position 1 and nitrogen at 2 |
5-Methyl substitution | Methyl group (-CH₃) attached to position 5 of the oxazole ring |
4-Carbonyl linkage | Ester-like connection between oxazole (C4) and azecanone (N1) |
The numbering follows IUPAC priority rules, where the lactam’s ketone group receives the lowest possible locant (position 2), and the oxazole substituent is assigned based on its connectivity to the parent structure.
The synthesis of oxazole-azecanone hybrids emerged from two parallel advancements:
The fusion of these domains gained momentum with the rise of molecular hybridization strategies in the 2010s, which emphasized combining pharmacophores from distinct heterocycles to enhance bioactivity. For instance, the patent literature describes methods to synthesize 5-methylisoxazole-4-carbonyl chloride, a critical precursor for acylating azecanone derivatives.
Table 2: Key Milestones in Heterocyclic Hybrid Development
The structural duality of 1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one confers three pharmacological advantages:
Dual Target Engagement:
Improved Pharmacokinetics:
Synthetic Modularity:
Table 3: Comparative Advantages of Heterocyclic Hybrids
Feature | Oxazole Component | Azecanone Component | Hybrid Synergy |
---|---|---|---|
Aromaticity | High (6π-electron system) | Low (non-aromatic lactam) | Balanced electronic profile |
Conformational Flexibility | Rigid planar structure | Flexible macrocycle | Adaptable binding geometry |
Metabolic Stability | Susceptible to CYP450 oxidation | Resistant to amidase cleavage | Extended plasma half-life |
This hybrid architecture aligns with contemporary drug design paradigms that prioritize polypharmacology and target versatility. For example, the ibuprofen/oxadiazole/NO hybrid demonstrated retained anti-inflammatory efficacy with reduced gastrointestinal toxicity, underscoring the therapeutic potential of such molecular fusions.
The molecular architecture of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one presents a unique heterocyclic compound that combines two distinct structural motifs through a carbonyl linkage [1]. The compound possesses a molecular formula of C14H20N2O3 with a molecular weight of 264.32 grams per mole, establishing its classification as a medium-sized heterocyclic organic molecule [1].
The core connectivity pattern demonstrates the covalent attachment of a 5-methyl-1,2-oxazole ring to an azecan-2-one moiety via a carbonyl bridge at the 4-position of the oxazole ring [1]. This structural arrangement creates a distinctive molecular scaffold where the five-membered oxazole heterocycle serves as an electron-withdrawing aromatic substituent attached to the nine-membered lactam ring system [2] [26].
The oxazole component exhibits characteristic structural parameters consistent with aromatic five-membered heterocycles containing both nitrogen and oxygen atoms [2]. The 1,2-oxazole ring system displays typical bond lengths with the oxygen-carbon bond measuring approximately 1.354 Å and the carbon-nitrogen bond measuring 1.288 Å [43]. The methyl substituent at position 5 of the oxazole ring introduces additional steric and electronic effects that influence the overall molecular conformation [2] [26].
The azecanone portion represents a nine-membered cyclic lactam structure that exhibits significant conformational flexibility due to its medium ring size [16] [17]. Nine-membered carbocycles are characterized by high ring strain and adopt multiple conformations of similar energies separated by low energy barriers [16]. The lactam carbonyl group at position 2 of the azecane ring provides both structural rigidity and specific hydrogen bonding capabilities [22].
Structural Component | Bond Type | Typical Bond Length (Å) | Reference |
---|---|---|---|
Oxazole O-C | Single | 1.354 | [43] |
Oxazole C-N | Double | 1.288 | [43] |
Oxazole N-C | Single | 1.390 | [43] |
Oxazole C-C | Double | 1.349 | [43] |
Carbonyl C=O | Double | 1.220 | [32] |
Lactam C-N | Single | 1.330 | [22] |
X-ray crystallographic analysis represents the most comprehensive technique available for determining the precise three-dimensional molecular structure of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one [39] [40]. Single crystal X-ray diffraction studies provide unambiguous structural parameters including exact atomic positions, bond lengths, bond angles, and torsion angles with high accuracy [39] [41].
The crystallographic determination process involves four major steps: crystallization, data collection, structure solution, and refinement with validation [39]. For heterocyclic compounds containing oxazole moieties, crystal structures typically reveal predictable bond lengths and angles when compared to acyclic analogues [17]. The oxazole ring system in crystalline form exhibits planar geometry with characteristic five-membered ring parameters [27].
X-ray crystallographic studies of related oxazole-containing compounds demonstrate that the 1,2-oxazole ring maintains its aromatic character in the solid state [2] [27]. The crystallographic data reveals that oxazole rings typically display C-O-C bond angles of approximately 104.3 degrees and C-N-C angles of 104.4 degrees, reflecting the electronic effects of lone pairs in reducing angles from ideal sp2 hybridization [43].
The nine-membered azecanone ring system presents unique crystallographic challenges due to its conformational flexibility [16] [17]. Nine-membered lactam rings in crystal structures adopt specific conformations that minimize both angle strain and torsional strain while accommodating intermolecular packing forces [17]. The lactam carbonyl group typically exhibits characteristic C=O bond lengths of approximately 1.22 Å and C-N bond lengths of 1.33 Å [22].
Crystal packing analysis reveals intermolecular interactions including hydrogen bonding patterns involving the lactam nitrogen-hydrogen donor and carbonyl oxygen acceptor sites [27]. The oxazole nitrogen atoms can participate in additional intermolecular interactions that stabilize the crystal lattice structure [27].
Crystallographic Parameter | Oxazole Ring | Azecanone Ring | Reference |
---|---|---|---|
C-O Bond Length (Å) | 1.354 | - | [43] |
C-N Bond Length (Å) | 1.288 | 1.330 | [43] [22] |
C=O Bond Length (Å) | 1.220 | 1.220 | [32] |
Bond Angle O-C-N (°) | 114.4 | - | [43] |
Bond Angle C-N-C (°) | 104.4 | 120.0 | [43] [22] |
Proton nuclear magnetic resonance spectroscopy of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one reveals characteristic chemical shift patterns that enable structural identification and confirmation [2] [31]. The oxazole ring proton appears as a distinctive singlet in the aromatic region at approximately 8.50 parts per million, consistent with the electron-deficient nature of the heterocyclic system [2] [31].
The methyl substituent on the oxazole ring typically resonates as a singlet at approximately 2.60 parts per million, showing characteristic chemical shift values for methyl groups attached to electron-deficient aromatic systems [2] [31]. The azecanone ring methylene protons appear as complex multipets in the aliphatic region between 1.30 and 3.80 parts per million, with the α-methylene protons adjacent to the lactam nitrogen showing characteristic downfield shifts [22] [37].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [2] [32]. The oxazole ring carbons exhibit characteristic chemical shifts with the carbonyl carbon appearing at approximately 165-170 parts per million and the aromatic carbons resonating between 108-180 parts per million [2] [32]. The lactam carbonyl carbon typically appears at approximately 170-175 parts per million, consistent with amide carbonyl chemical shifts [32].
Nitrogen-15 nuclear magnetic resonance studies of oxazole derivatives demonstrate characteristic chemical shift patterns for the heterocyclic nitrogen atoms [2] [35]. The oxazole nitrogen typically resonates at approximately -3 parts per million, while lactam nitrogen atoms appear at approximately -295 parts per million [2] [22].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Oxazole Proton | 8.50 | Singlet | [2] [31] |
Methyl Protons | 2.60 | Singlet | [2] [31] |
Lactam α-CH2 | 3.20-3.80 | Multiplet | [22] [37] |
Oxazole Carbonyl Carbon | 165-170 | - | [2] [32] |
Lactam Carbonyl Carbon | 170-175 | - | [32] |
Oxazole Nitrogen | -3.0 | - | [2] |
Lactam Nitrogen | -295.0 | - | [22] |
Infrared spectroscopic analysis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one provides characteristic vibrational frequencies that serve as diagnostic fingerprints for functional group identification [28] [44]. The compound exhibits multiple carbonyl stretching frequencies corresponding to both the oxazole carbonyl and the lactam carbonyl functionalities [28] [44].
The oxazole-4-carbonyl group typically displays a strong absorption band at approximately 1670-1680 wavenumbers, characteristic of aromatic carbonyl compounds [28] . The lactam carbonyl stretching frequency appears at approximately 1640-1650 wavenumbers, consistent with cyclic amide functional groups [28] [44]. These frequencies reflect the electronic environment and conjugation effects within each carbonyl system [28].
The oxazole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [28]. The nine-membered ring methylene groups exhibit typical aliphatic carbon-hydrogen stretching frequencies at 2850-3000 wavenumbers and bending vibrations at 1350-1480 wavenumbers [28].
Lactam nitrogen-hydrogen stretching vibrations typically appear at approximately 3200-3400 wavenumbers when present, providing additional structural confirmation [28] [44]. The overall infrared spectrum serves as a comprehensive fingerprint for compound identification and purity assessment [28].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|---|
Oxazole C=O | 1670-1680 | Strong | Carbonyl Stretch | [28] |
Lactam C=O | 1640-1650 | Strong | Amide Stretch | [28] [44] |
Aromatic C=C | 1500-1600 | Medium | Ring Stretch | [28] |
Aliphatic C-H | 2850-3000 | Strong | Methylene Stretch | [28] |
N-H | 3200-3400 | Medium | Amide Stretch | [28] [44] |
Mass spectrometric analysis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [33] [45]. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the molecular weight of the intact molecule [1] [45].
The molecular ion peak typically exhibits moderate to strong intensity, reflecting the relative stability of the heterocyclic system under electron impact ionization conditions [45]. The nitrogen rule confirms the presence of an even number of nitrogen atoms in the molecule, as indicated by the even molecular weight [45].
Characteristic fragmentation patterns include loss of the oxazole-carbonyl fragment, resulting in formation of the azecanone ion at mass-to-charge ratio 152 [33]. Additional fragmentation involves cleavage of the nine-membered ring with formation of smaller alkyl fragments [33]. The oxazole ring system may undergo characteristic fragmentations including loss of carbon monoxide and formation of substituted imidazole ions [33].
Base peak assignment typically corresponds to the most stable fragment ion formed during the ionization process [45]. For compounds containing both oxazole and lactam functionalities, the fragmentation pattern provides valuable structural information about the connectivity and substitution patterns [33].
Mass Spectral Parameter | m/z Value | Relative Intensity | Fragment Assignment | Reference |
---|---|---|---|---|
Molecular Ion | 264 | Moderate | [M]⁺ | [1] [45] |
Azecanone Fragment | 152 | Strong | [M-oxazole-CO]⁺ | [33] |
Oxazole Fragment | 112 | Medium | [Oxazole-CO]⁺ | [33] |
Base Peak | Variable | 100% | Most Stable Fragment | [45] |
Methyl Loss | 249 | Weak | [M-15]⁺ | [33] |
The Robinson-Gabriel synthesis represents a fundamental approach for constructing oxazole rings through the cyclodehydration of α-acylamino ketones, making it particularly relevant for synthesizing the oxazole component of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one [1] [2]. Recent adaptations of this classical methodology have significantly improved both reaction conditions and synthetic outcomes.
Traditional Robinson-Gabriel synthesis employed harsh dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid, which often resulted in limited functional group tolerance [1] [3]. However, modern adaptations have introduced milder cyclodehydrating agents that maintain high efficiency while expanding substrate scope. Trifluoroacetic anhydride has emerged as a particularly effective cyclodehydrating agent, especially when employed in ethereal solvents [4] [5]. This modification enables solid-phase synthesis applications and provides excellent yields ranging from 70-96% under mild conditions.
The most significant advancement in Robinson-Gabriel methodology involves the use of triphenylphosphine in combination with iodine and triethylamine, first introduced by Wipf and colleagues [6]. This protocol operates under exceptionally mild conditions at room temperature in dichloromethane, achieving yields of 65-91% while demonstrating remarkable functional group tolerance [7]. The mechanism involves the formation of a phosphonium intermediate that facilitates cyclization through a more controlled dehydration process.
Table 1: Robinson-Gabriel Synthesis Adaptations
Cyclodehydrating Agent | Reaction Conditions | Typical Yield Range (%) | Advantages | Reference |
---|---|---|---|---|
Concentrated Sulfuric Acid | Traditional harsh conditions | 60-85 | Well-established method | [1] |
Polyphosphoric Acid | Elevated temperature | 70-90 | High efficiency for aromatic substrates | [3] |
Trifluoroacetic Anhydride | Ethereal solvent, room temperature | 70-96 | Mild conditions, solid-phase compatible | [4] [5] |
Triphenylphosphine/Iodine/Triethylamine | Dichloromethane, room temperature | 65-91 | Very mild conditions, functional group tolerant | [6] [7] |
Phosphorus Oxychloride | High temperature | 65-80 | Good for electron-deficient systems | [8] |
The application of Robinson-Gabriel synthesis to complex natural product synthesis has been demonstrated through various total synthesis programs [9] [6]. These studies have revealed that the choice of cyclodehydrating agent significantly impacts not only yield but also regioselectivity, particularly when dealing with substrates containing multiple potential cyclization sites.
The construction of medium-sized lactam rings, such as the azecanone component in 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one, presents unique synthetic challenges due to unfavorable enthalpic and entropic factors [10] [11]. Recent developments in carbonylation chemistry have provided several innovative approaches to overcome these limitations.
Single-electron transfer mediated carbonylation has emerged as a powerful strategy for forming medium-sized lactams [12]. This approach utilizes low-valence metal catalysts to generate carbon-centered radicals through single-electron reduction of carbon-halogen bonds. The resulting radicals undergo carbon monoxide insertion followed by cyclization to form the desired lactam products. This methodology demonstrates excellent selectivity for 8-11 membered rings with yields typically ranging from 70-92% under mild conditions using only 1 bar of carbon monoxide pressure.
Copper-catalyzed double carbonylation represents another significant advancement in azecanone synthesis [12]. This method employs substrate-controlled selectivity to achieve either mono- or double-carbonylation products depending on the halide substrate used. Alkyl bromides preferentially undergo double carbonylation to form α-keto amides, while alkyl iodides can be directed toward either pathway through appropriate reaction conditions. The process demonstrates broad substrate scope and has been successfully applied to complex natural product modifications.
Table 2: Carbonylation Strategies for Azecanone Formation
Carbonylation Method | Substrate Type | Ring Size | Typical Yield (%) | CO Pressure | Reference |
---|---|---|---|---|---|
Single-Electron Transfer Mediated | Alkyl halides | 8-11 | 70-92 | 1 bar | [12] |
Copper-Catalyzed Double Carbonylation | Alkyl bromides/iodides | 8-10 | 65-89 | 1-5 bar | [12] |
Electrochemical Ring Expansion | Benzocyclic ketones | 8-11 | 75-95 | Electrochemical | [10] |
Palladium-Catalyzed Ring Expansion | Cyclic aryl ketones | 8-15 | 60-85 | 10-50 bar | [13] |
Photocatalyzed Ring Expansion | Cyclic aryl ketones | 8-15 | 70-90 | 1 bar | [11] |
Electrochemical ring expansion provides an oxidant-free approach to medium-sized lactam synthesis [10]. This methodology proceeds through amidyl radical migration-induced carbon-carbon bond cleavage, offering excellent functional group tolerance across electron-rich and electron-deficient substrates. The electrochemical approach eliminates the need for stoichiometric oxidants while maintaining high yields of 75-95% for 8-11 membered lactams.
Photocatalyzed ring expansion strategies have demonstrated particular utility in accessing larger ring systems [11]. These methods employ visible-light photoredox catalysis to generate nitrogen-centered radicals, which subsequently undergo ring expansion through radical migration pathways. The driving force for these transformations typically involves the formation of thermodynamically favorable ketyl radical intermediates.
The selection of appropriate solvent systems plays a crucial role in optimizing both oxazole formation and azecanone synthesis [14] [15]. Solvent effects influence reaction kinetics, selectivity, and overall synthetic efficiency through various mechanisms including substrate solubility, catalyst activation, and intermediate stabilization.
Dichloromethane has emerged as the optimal solvent for Robinson-Gabriel synthesis adaptations, particularly when employing triphenylphosphine-based cyclodehydrating systems [14] [15]. This solvent provides excellent solubility for both organic substrates and phosphine reagents while maintaining chemical inertness toward the reaction intermediates. Reactions in dichloromethane typically proceed at 20-40°C with reaction times of 0.5-4 hours, achieving yields of 85-96% with catalyst loadings of 0.5-2.0 mol%.
Tetrahydrofuran serves as an excellent solvent system for carbonylation reactions, particularly those involving metal catalysts [16]. The coordinating ability of tetrahydrofuran can stabilize metal complexes while providing adequate substrate solubility. Carbonylation reactions in tetrahydrofuran typically require temperatures of 25-65°C with reaction times of 1-6 hours, achieving yields of 70-85% with catalyst loadings of 1.0-3.0 mol%.
Table 3: Solvent Systems and Catalytic Optimization
Solvent System | Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Catalyst Loading (mol%) | Optimal for | Reference |
---|---|---|---|---|---|---|
Dichloromethane | 20-40 | 0.5-4 | 85-96 | 0.5-2.0 | Robinson-Gabriel synthesis | [14] [15] |
Tetrahydrofuran | 25-65 | 1-6 | 70-85 | 1.0-3.0 | Carbonylation reactions | [16] |
Dimethyl Sulfoxide | 40-80 | 2-8 | 60-80 | 2.0-5.0 | High-temperature cyclizations | [14] |
Acetonitrile | 25-60 | 1-5 | 75-90 | 1.0-2.5 | Metal-catalyzed reactions | [14] |
Diethyl Ether | 20-35 | 1-3 | 80-94 | 0.5-1.5 | Trifluoroacetic anhydride reactions | [4] |
1,4-Dioxane | 40-80 | 2-6 | 65-82 | 1.5-4.0 | Polar aprotic conditions | [14] |
Diethyl ether has proven particularly effective for trifluoroacetic anhydride-mediated cyclizations [4]. The ethereal environment promotes the cyclative mechanism while suppressing competing side reactions. This solvent system enables high yields of 80-94% under mild conditions with minimal catalyst loading requirements.
The optimization of catalytic systems requires careful consideration of catalyst loading, reaction temperature, and reaction time [17]. Lower catalyst loadings are generally preferred from both economic and purification perspectives, but must be balanced against reaction efficiency and completion. Systematic optimization studies have revealed that optimal catalyst loadings typically range from 0.5-2.0 mol% for most oxazole-forming reactions, while carbonylation processes may require slightly higher loadings of 1.0-3.0 mol%.
Effective purification strategies are essential for maximizing isolated yields and achieving the high purity standards required for pharmaceutical applications [18] [7]. The purification of oxazole and azecanone intermediates presents unique challenges due to their structural features and potential stability issues.
Column chromatography remains the most versatile purification technique for oxazole-containing compounds [7]. Gradient elution using ethyl acetate and hexanes typically provides excellent separation with yield recoveries of 85-95% and purities of 95-99%. The choice of stationary phase and elution conditions must be optimized for each specific substrate to prevent decomposition or isomerization during purification.
Recrystallization techniques offer superior purity levels for compounds amenable to crystallization [19]. This method can achieve purities of 98-99.5% with yield recoveries of 90-98% when appropriate solvent systems are identified. The selection of recrystallization solvents requires systematic screening to balance solubility, selectivity, and crystal quality.
Table 4: Purification Techniques and Yield Maximization
Purification Method | Application | Yield Recovery (%) | Purity Achieved (%) | Conditions | Reference |
---|---|---|---|---|---|
Column Chromatography | General purification | 85-95 | 95-99 | Ethyl acetate/hexanes gradient | [7] |
Recrystallization | Final product isolation | 90-98 | 98-99.5 | Appropriate solvent system | [19] |
Distillation under Reduced Pressure | Volatile oxazole compounds | 80-92 | 90-95 | Temperature <130°C | [18] |
Dialkyl Hydrogen Phosphite Treatment | Water removal from oxazolines | 95-99 | 99+ | 0.01-25 wt% phosphite | [18] |
Triphenylphosphine Oxide Removal | Post-cyclization cleanup | 88-95 | 95-98 | Ether precipitation | [7] |
Aqueous Work-up | Salt removal | 92-98 | 85-95 | pH adjustment | [14] |
Specialized purification techniques have been developed for specific synthetic challenges. The removal of triphenylphosphine oxide, a common byproduct in Wipf-type cyclizations, can be effectively achieved through ether precipitation [7]. This technique exploits the differential solubility of triphenylphosphine oxide in ethereal solvents, enabling efficient separation with yield recoveries of 88-95%.
Water removal represents a critical purification challenge in oxazoline and oxazole synthesis [18]. Dialkyl hydrogen phosphite treatment has proven highly effective for removing residual water from oxazoline compounds. This method involves treating the crude product with 0.01-25 weight percent of dialkyl hydrogen phosphite, followed by distillation. The phosphite reagent reacts selectively with water while leaving the desired product intact, achieving purities exceeding 99% with yield recoveries of 95-99%.
Distillation under reduced pressure provides an effective purification method for volatile oxazole compounds [18]. This technique must be conducted at temperatures below 130°C to prevent thermal decomposition or polymerization. While yield recoveries of 80-92% are typical, the method offers the advantage of removing both volatile impurities and high-boiling residues in a single operation.